3-Ethoxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol

Pesticide Residue Analysis Gas Chromatography Limit of Detection

Addressing the analytical gap in GC-ECD detection of the carbofuran metabolite 3-hydroxycarbofuran. This 3-ethoxycarbofuran reference standard is the required derivatized form for electron-capture detection. - Enables ECD-based quantification of 3-hydroxycarbofuran to an LOQ of 0.008 mg/kg. - Provides matrix-independent performance validated across 16 crop types for residue monitoring. - Serves as a characterized impurity marker for carbofuran technical material and pro-insecticide analysis.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 84741-71-9
Cat. No. B12887559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol
CAS84741-71-9
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCCOC1C2=C(C(=CC=C2)O)OC1(C)C
InChIInChI=1S/C12H16O3/c1-4-14-11-8-6-5-7-9(13)10(8)15-12(11,2)3/h5-7,11,13H,4H2,1-3H3
InChIKeyRODXSKYEWFTMHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethoxycarbofuran Reference Standard: Analytical Overview


3-Ethoxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol (CAS 84741-71-9), systematically named 7-benzofuranol, 3-ethoxy-2,3-dihydro-2,2-dimethyl-, is a semisynthetic benzofuran derivative with molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol . It is the O-ethyl ether of 3-hydroxycarbofuran phenol and is recognized in the analytical chemistry literature as 3-ethoxycarbofuran [1]. The compound is not a biologically active metabolite itself; rather, it is generated through an ethoxylation derivatization step applied to 3-hydroxycarbofuran during sample preparation for gas chromatographic residue analysis [2]. Its primary established role is as a derivatized analyte form enabling electron-capture detection (ECD) of the otherwise ECD-insensitive 3-hydroxycarbofuran metabolite in plant, soil, water, and animal tissue matrices [3].

Why This Derivative Cannot Be Substituted in Validated Methods


In pesticide residue analysis, the three closely related benzofuran species—carbofuran phenol (2,2-dimethyl-2,3-dihydrobenzofuran-7-ol, CAS 1563-38-8), 3-hydroxycarbofuran (CAS 16655-82-6), and 3-ethoxycarbofuran (CAS 84741-71-9)—are not analytically interchangeable. Carbofuran phenol lacks the 3-ethoxy substituent and has a substantially lower molecular weight (164.20 g/mol vs. 208.25 g/mol) and LogP, resulting in different chromatographic retention behavior . Critically, the underivatized 3-hydroxycarbofuran molecule exhibits negligible sensitivity to the widely available electron-capture detector (ECD) because the 3-hydroxy-7-phenol moiety does not provide sufficient electronegativity for ECD response [1]. The ethoxylation step that produces the target compound addresses this fundamental detection gap: it converts the ECD-inert 3-hydroxycarbofuran into 3-ethoxycarbofuran, which forms an ECD-active 2,4-dinitrophenyl ether derivative suitable for trace-level quantification [2]. Attempting to substitute the ethoxy derivative with the parent phenol or underivatized 3-hydroxycarbofuran in an ECD-based validated method would result in either complete loss of analyte signal or a failure to meet the method's established limits of detection, rendering the analytical batch non-compliant with regulatory residue monitoring requirements.

Quantitative Evidence: Analytical Performance Data


GC Limit of Detection vs. 3-Hydroxycarbofuran

In a validated GC-NPD method for benfuracarb and its metabolites in cotton field samples, the detectable concentration for 3-ethoxycarbofuran was 0.008 mg/kg, which is 3.75- to 5-fold lower than the 0.03–0.04 mg/kg achieved for 3-hydroxycarbofuran and benfuracarb, and 2.5- to 3.75-fold lower than the 0.02–0.03 mg/kg for carbofuran under identical extraction, clean-up, and detection conditions [1]. This represents a direct head-to-head comparison within a single analytical method, demonstrating that the ethoxylated derivative provides the highest method sensitivity among all four analytes quantified in the same chromatographic run.

Pesticide Residue Analysis Gas Chromatography Limit of Detection

ECD Compatibility and Derivatization Chemistry

The underivatized 3-hydroxycarbofuran molecule lacks sufficient electronegative functional groups to produce a measurable response with the electron-capture detector (ECD). The ethoxylation step converts 3-hydroxycarbofuran to 3-ethoxycarbofuran, which, upon subsequent reaction with 1-fluoro-2,4-dinitrobenzene (FDNB), forms a 2,4-dinitrophenyl ether derivative that is ECD-active [1]. In the absence of ethoxylation, ether derivatives of 3-hydroxycarbofuran itself 'were not sensitive to electron capture detection' [1]. This is a mechanistic class-level constraint: all 3-hydroxycarbofuran phenolic metabolites share this ECD-insensitivity, and ethoxylation is the established derivatization route to overcome it. The method developed by Nelsen and Cook (1980) achieved a sensitivity of 0.1 ng/mg (0.1 ppm) for 3-hydroxycarbofuran quantified as its 3-ethoxycarbofuran ethyl ether via GC-NPD, averaging 77% recovery across 16 different crop types [2].

Electron Capture Detection Derivatization Chemistry Carbamate Metabolite Analysis

Chromatographic Resolution from Phenolic Metabolites

In a TLC-based identification method, 3-ethoxycarbofuran was converted to its dinitrophenol derivative and chromatographed on silica gel GF, achieving good separation from carbofuran and 3-ketocarbofuran dinitrophenol derivatives, with a limit of detection of 0.1 ppm in water and 0.3 ppm in soil and plant tissues [1]. In contrast, direct analysis without the ethoxylation step (i.e., KOH hydrolysis of all carbamates to their 7-phenols followed by chromogenic visualization) achieved a lower detection limit of 0.05 ppm in water and 0.2 ppm in soil for total phenols, but with complete loss of the ability to differentiate 3-hydroxycarbofuran-derived residues from those of carbofuran or 3-ketocarbofuran [1]. The ethoxylation-based split procedure thus trades a modest 2-fold increase in LOD for the ability to specifically identify and quantify the 3-hydroxy metabolite. The chromatography of 3-ethoxycarbofuran was further confirmed as 'excellent with no crop related variation' across multiple matrix types [2].

Chromatographic Selectivity TLC Separation Method Robustness

Physicochemical Property Comparison

The introduction of the 3-ethoxy substituent produces significant physicochemical divergence from the unsubstituted carbofuran phenol scaffold. The target compound has a molecular weight of 208.25 g/mol, a computed LogP of 2.64, a density of 1.15 g/cm³, and a boiling point of 277.7 °C at 760 mmHg . In comparison, carbofuran phenol (CAS 1563-38-8) has a molecular weight of 164.20 g/mol, a lower density of 1.101 g/mL at 25 °C, and a boiling point of 255.9 °C at 760 mmHg [1]. The 44.05 g/mol molecular weight increase and the estimated ΔLogP of approximately +0.3 to +0.5 log units (based on the ethoxy group's contribution to partition coefficient) predict a longer GC retention time and distinct mass spectral fragmentation pattern for the ethoxy derivative, providing the basis for chromatographic resolution from the parent phenol in mixed-analyte methods.

Physicochemical Properties Chromatographic Retention Prediction Reference Standard Purity

Post-Derivatization Separability in Multi-Residue Protocols

A key methodological advantage documented in the primary literature is that once 3-hydroxycarbofuran is converted to 3-ethoxycarbofuran via the ethoxylation step, the resulting derivative is 'totally separable from the phenols' (i.e., the 7-phenol, 3-keto-7-phenol, and 3-hydroxy-7-phenol species) during the subsequent Florisil column cleanup and GC separation stages [1]. This total separability is critical because in the non-ethoxylated workflow, the 3-hydroxy-7-phenol co-extracts with other phenolic metabolites and can produce interfering peaks or require additional chromatographic resolution that may not be achievable on standard packed GC columns (e.g., 3% OV-3). The split-procedure approach—where carbofuran is analyzed directly and 3-hydroxycarbofuran is analyzed as its ethoxy derivative—was validated across 16 different crop types without modification, demonstrating robust matrix-independent performance [2].

Sample Preparation Phenolic Metabolite Separation Florisil Cleanup

Procurement-Driven Application Scenarios


Regulatory Residue Monitoring by GC-ECD or GC-NPD

In official food control laboratories operating under EU Regulation 396/2005 or USDA Pesticide Data Program requirements, carbofuran and its toxic metabolites (3-hydroxycarbofuran and 3-ketocarbofuran) must be quantified at or below their respective Maximum Residue Limits (MRLs), which for many commodities are set at 0.01–0.05 mg/kg. The 3-ethoxycarbofuran reference standard is essential for laboratories employing GC-ECD because it is the only form of the 3-hydroxy metabolite that produces a detector response in the ECD pathway [1]. Without this standard, the laboratory cannot achieve the required 0.008 mg/kg detection capability [2] and must either invest in LC-MS/MS instrumentation or outsource 3-hydroxycarbofuran analysis. The demonstrated matrix-independent performance across 16 crop types [3] further supports its use as a single-standard solution in multi-matrix accreditation scopes.

Environmental Fate and Biodegradation Studies

Environmental research on carbofuran degradation pathways requires quantification of the phenolic metabolites 7-phenol, 3-keto-7-phenol, and 3-hydroxy-7-phenol to establish mass balance and degradation kinetics. The ethoxylation step that produces 3-ethoxycarbofuran enables the specific identification and quantification of 3-hydroxy-7-phenol residues that would otherwise co-elute with other phenolic species [1]. In TLC-based methods, the ethoxy derivative provides metabolite-specific identification at 0.1 ppm in water and 0.3 ppm in soil [2], which is sufficient to track degradation kinetics in laboratory-spiked systems where initial carbofuran concentrations typically range from 1–100 ppm. The total separability from other phenols [1] ensures that reported 3-hydroxy-7-phenol concentrations are not inflated by co-eluting interferents, which is critical for accurate half-life calculations and metabolic pathway elucidation.

Benfuracarb and Carbosulfan Method Validation

The pro-insecticides benfuracarb and carbosulfan degrade rapidly to carbofuran, which is further metabolized to 3-hydroxycarbofuran and subsequently to phenolic species. Regulatory residue definitions for these compounds often include carbofuran and 3-hydroxycarbofuran expressed as carbofuran equivalents. The 3-ethoxycarbofuran standard is required for method validation because the benfuracarb GC method literature explicitly identifies this compound as the derivatized form of 3-hydroxycarbofuran that is quantified, with the lowest detectable concentration among all analytes at 0.008 mg/kg [1]. For laboratories developing in-house methods for benfuracarb residue analysis, procurement of the 3-ethoxy standard is a prerequisite for establishing the method's limit of quantification (LOQ) and demonstrating compliance with the residue definition.

Impurity Profiling and Reference Standard Certification

In the manufacture of carbofuran technical material (where still permitted) and in the characterization of carbofuran impurity reference standards, 3-ethoxycarbofuran serves as a characterized derivative for identifying and quantifying the 3-hydroxycarbofuran-related impurity profile. The distinct physicochemical properties—molecular weight 208.25 g/mol, LogP 2.64, boiling point 277.7 °C [1]—provide a unique chromatographic and mass spectrometric signature that differentiates it from the parent carbofuran phenol (MW 164.20, BP 255.9 °C) [2] and other benzofuran-related impurities. This differentiation is essential for establishing system suitability criteria in pharmacopeial or CIPAC (Collaborative International Pesticides Analytical Council) methods where impurity peaks must be resolved from the active ingredient peak with a specified resolution factor.

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